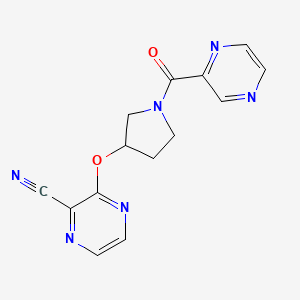![molecular formula C13H10N4O3 B2619314 2-[4-[(2-Amino-1,2-dicyanoethenyl)iminomethyl]phenoxy]acetic acid CAS No. 1025642-28-7](/img/structure/B2619314.png)
2-[4-[(2-Amino-1,2-dicyanoethenyl)iminomethyl]phenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[(2-Amino-1,2-dicyanoethenyl)iminomethyl]phenoxy]acetic acid (2-ADPA) is an organic compound that is widely used in synthetic chemistry. It is a versatile reagent that is used in a variety of synthetic processes, including the synthesis of polymers, pharmaceuticals, and other organic compounds. The unique structure of 2-ADPA makes it an ideal candidate for a variety of applications in the scientific field.
Applications De Recherche Scientifique
2-[4-[(2-Amino-1,2-dicyanoethenyl)iminomethyl]phenoxy]acetic acid has a wide range of applications in the scientific field. It is used in the synthesis of polymers, pharmaceuticals, and other organic compounds. It is also used as a reagent in organic synthesis and as a catalyst in the production of polymers. Additionally, this compound has been used in the synthesis of a variety of biologically active compounds, such as antibiotics and drugs.
Mécanisme D'action
2-[4-[(2-Amino-1,2-dicyanoethenyl)iminomethyl]phenoxy]acetic acid acts as a catalyst in the synthesis of polymers, pharmaceuticals, and other organic compounds. The mechanism of action of this compound involves the formation of a covalent bond between two molecules. This bond is formed when two molecules come into contact with each other, and the this compound acts as a bridge between them. This covalent bond is then broken down by the catalyst, allowing the molecules to be separated.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the rate of protein synthesis, as well as increase the activity of enzymes involved in metabolic processes. Additionally, this compound has been shown to inhibit the growth of certain types of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-[(2-Amino-1,2-dicyanoethenyl)iminomethyl]phenoxy]acetic acid is an ideal reagent for laboratory experiments due to its versatility and ease of use. It is a stable compound that is easy to handle and store. Additionally, it is relatively inexpensive and can be used in a variety of applications. However, there are some limitations to using this compound in laboratory experiments. It can be toxic if inhaled or ingested, and it has a limited shelf life. Additionally, it is not suitable for use in the synthesis of certain compounds, such as proteins.
Orientations Futures
The future of 2-[4-[(2-Amino-1,2-dicyanoethenyl)iminomethyl]phenoxy]acetic acid is promising. It is a versatile reagent that can be used in a variety of applications. Additionally, it is relatively inexpensive and can be used in the synthesis of a variety of compounds. Future research will focus on exploring the potential applications of this compound in the synthesis of new compounds, as well as its potential use as a catalyst in the production of polymers and pharmaceuticals. Additionally, research will focus on improving the safety and shelf life of this compound, as well as exploring its potential use in the synthesis of proteins.
Méthodes De Synthèse
The synthesis of 2-[4-[(2-Amino-1,2-dicyanoethenyl)iminomethyl]phenoxy]acetic acid is a relatively simple process. It involves the reaction of 2-amino-1,2-dicyanoethenyl iminomethylphenol with acetic anhydride in the presence of an acid catalyst. The reaction produces this compound, which can be isolated in a crystalline form. The reaction can be carried out at room temperature and is typically complete within a few hours.
Propriétés
IUPAC Name |
2-[4-[(2-amino-1,2-dicyanoethenyl)iminomethyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c14-5-11(16)12(6-15)17-7-9-1-3-10(4-2-9)20-8-13(18)19/h1-4,7H,8,16H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNRTMSCNOYYLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC(=C(C#N)N)C#N)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-1,3-dimethyl-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2619231.png)
![2-benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B2619232.png)
![[2-Methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B2619234.png)

![2-[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)formamido]acetic acid](/img/structure/B2619237.png)

![4-oxo-5-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]-1H-pyridine-2-carboxamide](/img/structure/B2619239.png)


![N-pentyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2619243.png)
![7-[(4-Chlorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![2-(benzyloxy)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2619248.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2619252.png)